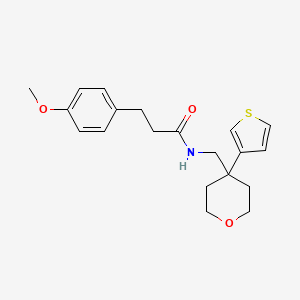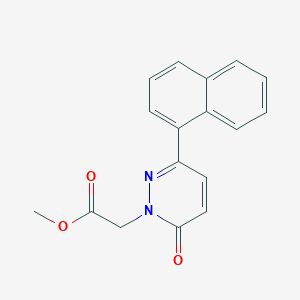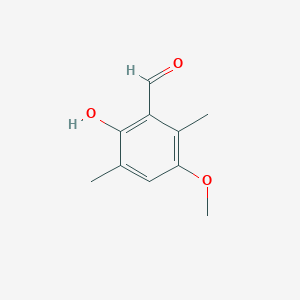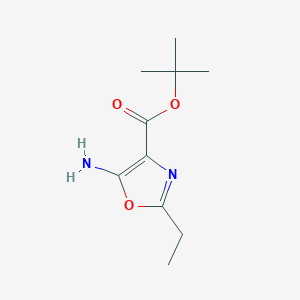
3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with readily available starting materials. For example, the synthesis of N-substituted propanamides with various pharmacophoric groups has been described, which could provide a basis for the synthesis of the compound . Additionally, a four-component reaction in an aqueous medium has been used to synthesize N-substituted-3-aryl propanamides, which suggests a potential synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray crystallography . These methods would likely be applicable to determine the structure of 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide. The dihedral angles between rings, hydrogen bonding interactions, and overall 3D conformation are important structural features that can be analyzed .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups. For instance, the propanamide moiety can be involved in hydrogen bonding and nucleophilic substitution reactions. The methoxyphenyl and thiophene groups can participate in electrophilic aromatic substitution reactions. The tetrahydro-2H-pyran ring could undergo ring-opening reactions under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties such as thermal stability, solubility, and optical properties are crucial for understanding the behavior of the compound under different conditions. For instance, the related pyrazole derivative was found to be thermally stable up to 190°C, and its non-linear optical properties were investigated . Similar studies would be necessary to fully characterize the physical and chemical properties of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study detailed the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine, showcasing methods for producing diamides through acylation and amine reactions (Agekyan & Mkryan, 2015).
- Another study focused on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, demonstrating the synthesis and spectroscopic characterization of compounds related to the query chemical, highlighting the structural analysis through various bonding and interactions (Mahesha et al., 2021).
Potential Biological Activities
- Research into the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated the synthesis of compounds with significant biological activities. These derivatives were found to possess higher antioxidant activity compared to ascorbic acid in some cases, and certain compounds showed considerable cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).
- Another study explored the synthesis, preclinical evaluation, and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, highlighting the potential of these compounds in the treatment of depression. The study found that certain derivatives significantly reduced immobility time in animal models, indicating their antidepressant properties (Mathew, Suresh, & Anbazhagan, 2014).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-18-5-2-16(3-6-18)4-7-19(22)21-15-20(9-11-24-12-10-20)17-8-13-25-14-17/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMVNZOCJGMWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)





![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)
